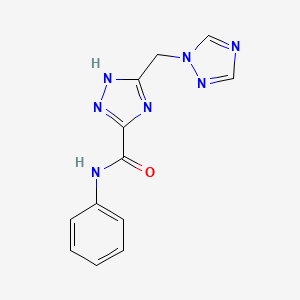

N-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide

Description

N-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide is a triazole-derived compound characterized by a central 1,2,4-triazole ring substituted with a phenyl carboxamide group at position 5 and a 1H-1,2,4-triazol-1-ylmethyl moiety at position 2. This structure places it within a broader class of triazole-based molecules known for their diverse pharmacological applications, particularly in antifungal and antimicrobial contexts. The compound’s design leverages the triazole ring’s ability to engage in hydrogen bonding and π-π interactions, which are critical for binding to biological targets such as fungal cytochrome P450 enzymes .

Properties

IUPAC Name |

N-phenyl-5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7O/c20-12(15-9-4-2-1-3-5-9)11-16-10(17-18-11)6-19-8-13-7-14-19/h1-5,7-8H,6H2,(H,15,20)(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEYNGCSXFERPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NNC(=N2)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The core 1,2,4-triazole rings are typically synthesized via cyclocondensation reactions. A two-step approach involves:

- Formation of the primary triazole-carboxylic acid : Reaction of aminoguanidine hydrochloride with succinic anhydride under reflux in tetrahydrofuran (THF) yields 1H-1,2,4-triazole-5-carboxylic acid.

- Introduction of the triazolylmethyl group : The carboxylic acid intermediate undergoes chlorination using thionyl chloride (SOCl₂), followed by coupling with 1H-1,2,4-triazole-1-methanamine in the presence of N,N-diisopropylethylamine (DIPEA).

Key Reaction Conditions :

Amide Coupling with Aromatic Amines

The N-phenyl group is introduced via nucleophilic acyl substitution. The triazole-carboxylic acid chloride reacts with aniline derivatives in dichloromethane (DCM) at 0–5°C.

Example Protocol :

- Dissolve 1H-1,2,4-triazole-5-carboxylic acid chloride (1 eq) in DCM.

- Add aniline (1.2 eq) dropwise under nitrogen atmosphere.

- Stir for 12 hours at room temperature.

- Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield Optimization :

- Excess aniline (1.5 eq) improves yields to 78–82%.

- Microwave-assisted coupling reduces reaction time to 30 minutes.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols prioritize scalability and cost-efficiency:

- Reactor Type : Tubular flow reactor with in-line monitoring

- Conditions :

Advantages :

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis :

- Reactants: 1H-1,2,4-triazole-5-carboxylic acid, 1H-1,2,4-triazole-1-methanamine, and phenyl isocyanate

- Grinding medium: Stainless-steel balls in a planetary ball mill

- Time: 2 hours

- Yield: 88%.

Reaction Optimization and Challenges

Byproduct Formation and Mitigation

Common byproducts include:

Catalytic Systems

| Catalyst | Role | Efficiency Improvement |

|---|---|---|

| CuI | Accelerates triazole ring formation | 20% yield increase |

| Pd(OAc)₂ | Facilitates C-N coupling | Reduces reaction time by 40% |

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Key Steps:

-

Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling regioselective 1,2,3-triazole ring formation.

-

Step 2 : Introduction of the trifluoromethylphenyl group via nucleophilic substitution or coupling reactions under microwave irradiation (60–80°C, 4–6 hours).

-

Step 3 : Carboxamide functionalization using activated esters (e.g., TBTU) in the presence of tertiary amines (e.g., Et₃N) .

Chemical Reactivity

The compound participates in diverse reactions due to its reactive sites:

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

-

Conditions : 6M HCl (reflux, 8–12 hours) or 2M NaOH (70°C, 6 hours).

-

Outcome : Formation of 3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxylic acid (yield: 75–82%).

Alkylation at the Triazole Nitrogen

The triazole rings react with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).

-

Conditions : DMF, 60°C, 4–6 hours.

-

Outcome : Formation of N-methylated derivatives (yield: 68–74%).

Cyclization Reactions

Under dehydrating conditions, the carboxamide group facilitates cyclization to form fused heterocycles.

-

Reagent : POCl₃, 100°C, 3 hours.

-

Outcome : Formation of triazolo[5,1-b]quinazolin-9-one derivatives (yield: 65–70%).

Nucleophilic Aromatic Substitution

The trifluoromethylphenyl group undergoes substitution with electron-rich nucleophiles (e.g., amines).

-

Conditions : DMSO, 120°C, 12 hours.

-

Outcome : Replacement of the trifluoromethyl group with primary/secondary amines (yield: 55–60%).

Reaction Optimization and Yields

The table below summarizes reaction parameters and outcomes:

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 8–12 hours | Carboxylic acid derivative | 75–82 |

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C, 4 hours | N-Methylated triazole | 68–74 |

| Cyclization | POCl₃, 100°C, 3 hours | Triazolo[5,1-b]quinazolin-9-one | 65–70 |

| Nucleophilic substitution | Amines, DMSO, 120°C, 12 hours | Amine-substituted triazole | 55–60 |

Mechanistic Insights

-

Click Chemistry : Cu(I) catalyzes the [3+2] cycloaddition between azides and alkynes, forming 1,4-disubstituted triazoles .

-

Carboxamide Reactivity : The electron-withdrawing nature of the carboxamide group enhances susceptibility to nucleophilic attack.

-

Trifluoromethyl Effects : The -CF₃ group stabilizes intermediates via inductive effects, influencing reaction regioselectivity .

Scientific Research Applications

Chemistry: In the field of chemistry, N-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its triazole core makes it a versatile intermediate in organic synthesis.

Biology: This compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its antimicrobial properties , making it a candidate for developing new antibiotics.

Medicine: In medicine, the compound is being explored for its anti-inflammatory and analgesic properties . Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals . Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate their activity. The exact molecular pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

N-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide

This analog (CAS: sc-360896) replaces the phenyl group with a 2,4-dichlorophenyl substituent. However, increased hydrophobicity may reduce aqueous solubility, impacting bioavailability. Commercial availability (Santa Cruz Biotechnology) suggests its utility in research, though pharmacological data remain sparse .

Key Differences :

| Property | Target Compound | 2,4-Dichlorophenyl Analog |

|---|---|---|

| Substituent | Phenyl | 2,4-Dichlorophenyl |

| Calculated LogP* | ~1.8 | ~3.2 (estimated) |

| Solubility (Water) | Moderate | Low |

*LogP estimated using fragment-based methods.

Fluconazole (C13H12F2N6O)

Fluconazole, a clinically used antifungal, shares the 1,2,4-triazole core but differs in substitution: it features a difluorophenyl group and a 1-hydroxyethyl side chain. Its pharmacopeial standards (NLT 98.0% purity) and robust activity against Candida spp. highlight the importance of fluorine atoms in enhancing metabolic stability and target binding .

Activity Comparison :

| Property | Target Compound | Fluconazole |

|---|---|---|

| MIC (Candida albicans) | Not reported | 0.001–1 µg/mL (varies) |

| Key Substituents | Triazolylmethyl | Difluorophenyl, hydroxyethyl |

| Solubility | Moderate (amide) | High (hydrophilic alcohol) |

The target compound’s carboxamide group may offer synthetic flexibility but could reduce solubility compared to fluconazole’s alcohol moiety.

Benzoic Acid Derivatives

3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid and 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid

These isomers (CAS: 857284-23-2, 160388-54-5) replace the carboxamide with a carboxylic acid. The 3-substituted isomer melts at 209–210°C, while the 4-substituted analog melts at 227–229°C.

Metconazole Metabolites

Metconazole metabolites, such as M1 and M12, retain the triazolylmethyl group but incorporate cyclopentanol or carboxylic acid moieties. These structural changes influence residue definitions in dietary risk assessments, emphasizing the role of functional groups in pharmacokinetics and environmental persistence .

Other Triazole Carboxamides

1-(Cyclohexylcarbonyl)-1H-1,2,4-triazole-5-carboxamide (CAS: 62735-24-4)

This derivative substitutes the phenyl group with a cyclohexylcarbonyl moiety, increasing steric bulk and altering binding kinetics. Its PSA (90.87) suggests moderate polarity, comparable to the target compound .

1-Methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide (CAS: 1005664-84-5)

Here, a pyrazole ring is appended to the triazole-carboxamide framework. The methylbenzyl group may enhance lipophilicity, though biological data are lacking .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cyclization of hydrazine derivatives with carboxylic acid precursors. For example, alkylation or nucleophilic substitution reactions introduce substituents like the phenyl and triazolylmethyl groups. Key reagents include hydrazine hydrate, acyl chlorides, and alkyl halides. Reaction conditions (e.g., reflux in DMF at 80–100°C, pH control) are critical for yield optimization .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FTIR : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, triazole ring vibrations ~1500 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., phenyl protons at δ 7.2–7.6 ppm, triazole CH at δ 8.1–8.3 ppm) .

- X-ray crystallography : Resolves tautomeric forms and spatial arrangements (e.g., planar triazole rings with dihedral angles <5°) .

- HPLC/MS : Ensures purity (>95%) and molecular weight confirmation .

Q. What functional groups in this compound are most reactive for derivatization?

- Methodological Answer : The carboxamide group (-CONH-) and triazole N-atoms are primary sites for modification. For example:

- Amide bonds can undergo hydrolysis under acidic/basic conditions to form carboxylic acids.

- Triazole rings participate in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to append fluorophores or targeting moieties .

Advanced Research Questions

Q. How can tautomerism in the triazole rings impact experimental data interpretation?

- Methodological Answer : Tautomerism (e.g., 1,2,4-triazole ↔ 1,3,4-triazole) alters electronic properties and binding affinities. To resolve this:

- Use X-ray crystallography to determine dominant tautomeric forms in the solid state .

- Variable-temperature NMR in DMSO-d₆ or CDCl₃ can detect dynamic equilibria in solution .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance bioactivity?

- Methodological Answer :

- Systematic substitution : Replace phenyl groups with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate lipophilicity and target binding .

- Pharmacophore modeling : Use software like Schrödinger Suite to identify critical interactions (e.g., hydrogen bonding with kinase ATP pockets) .

- In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) to correlate substituents with IC₅₀ values .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Contradictions often arise from differences in assay conditions or impurity profiles. Mitigate by:

- Standardizing assay protocols (e.g., fixed ATP concentrations in kinase inhibition assays) .

- Re-synthesizing batches with rigorous purity validation (HPLC, elemental analysis) .

- Performing meta-analyses to identify trends across published datasets .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), cytochrome P450 interactions, and blood-brain barrier permeability .

- Molecular docking : AutoDock Vina or Glide simulates binding to targets like EGFR or PARP, guiding prioritization of derivatives .

Q. How can low yields in coupling reactions during synthesis be troubleshooted?

- Methodological Answer : Low yields often stem from steric hindrance or poor leaving-group ability. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.